molecular formula C11H15N3O B13341448 2-(Piperidin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one

2-(Piperidin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one

Cat. No.: B13341448
M. Wt: 205.26 g/mol
InChI Key: FSNPQKQPIOGAHF-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one is a chemical compound that features a piperidine ring and a pyrimidine ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one typically involves the reaction of piperidine derivatives with pyrimidine derivatives under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by nucleophilic substitution with a pyrimidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanone bridge can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

2-(Piperidin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-yl)-1-(pyrimidin-2-yl)ethan-1-one: Similar structure but with a different position of the pyrimidine ring.

    2-(Piperidin-2-yl)-1-(pyrimidin-5-yl)ethan-1-one: Another positional isomer with the pyrimidine ring at the 5-position.

Uniqueness

2-(Piperidin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one is unique due to its specific ring positions, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-piperidin-2-yl-1-pyrimidin-4-ylethanone

InChI

InChI=1S/C11H15N3O/c15-11(10-4-6-12-8-14-10)7-9-3-1-2-5-13-9/h4,6,8-9,13H,1-3,5,7H2

InChI Key

FSNPQKQPIOGAHF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=NC=NC=C2

Origin of Product

United States

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